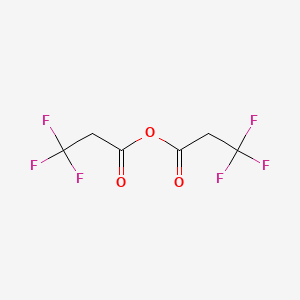

3,3,3-Trifluoropropanoic anhydride

Description

Contextualizing Organofluorine Chemistry and Trifluoromethylated Compounds

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, holds a pivotal position in modern chemical science. The unique properties of the fluorine atom—its small size and high electronegativity—impart significant changes to the physical and chemical characteristics of organic molecules. chinesechemsoc.org The incorporation of fluorine or fluorine-containing groups can enhance biological and physical properties such as metabolic stability, lipophilicity, bioavailability, and binding selectivity. cas.cn It's estimated that over 20% of all pharmaceuticals and approximately half of all agrochemicals contain at least one fluorine atom. chinesechemsoc.orgcas.cn

Among the various fluorinated motifs, the trifluoromethyl (CF3) group is of particular interest. rsc.org The introduction of a trifluoromethyl group can profoundly influence a molecule's lipid solubility, metabolic stability, and biological activity. rsc.org This has led to a surge in the development of new synthetic methods to incorporate this and other fluoroalkyl groups into organic molecules. sustech.edu.cn Consequently, trifluoromethylated compounds are crucial structural motifs in many drug molecules and advanced materials. chinesechemsoc.org

Significance of Carboxylic Anhydrides as Synthetic Reagents

Carboxylic anhydrides are a class of organic compounds characterized by two acyl groups linked by an oxygen atom. longdom.org They are highly valuable reagents in organic synthesis, primarily serving as powerful acylating agents. longdom.orgacs.org The reactivity of acid anhydrides is attributed to their highly electrophilic carbonyl carbon atoms, which readily undergo nucleophilic acyl substitution. longdom.org This reactivity is harnessed in a wide array of chemical transformations, including the synthesis of esters, amides, and other carbonyl derivatives. longdom.orgtcichemicals.com

In practice, acid anhydrides are instrumental in both laboratory-scale synthesis and industrial applications. longdom.org They are key for introducing acyl groups into molecules, a fundamental process in the production of pharmaceuticals, polymers, and other fine chemicals. longdom.org While some anhydrides can be highly reactive and require careful handling, their versatility makes them indispensable tools for the modern organic chemist. longdom.org

Research Landscape of 3,3,3-Trifluoropropanoic Anhydride (B1165640)

3,3,3-Trifluoropropanoic anhydride is a specialized reagent within the broader class of carboxylic anhydrides. Its primary utility lies in its ability to introduce the 3,3,3-trifluoropropanoyl group into various molecules. This reagent can be synthesized from its corresponding carboxylic acid, 3,3,3-trifluoropropanoic acid.

In the realm of scientific research, this compound is employed as a reagent in organic synthesis. It can participate in reactions such as Friedel-Crafts acylation to modify aromatic compounds. Furthermore, it can act as a dehydrating agent in certain chemical transformations. The presence of the trifluoromethyl group in this anhydride makes it a valuable tool for creating more complex fluorinated molecules, which are of interest in medicinal chemistry and materials science.

| Property | Value |

| CAS Number | 58668-07-8 |

| Molecular Formula | C6H4F6O3 |

| Molecular Weight | 238.08 g/mol |

| Boiling Point | Not specified |

| Density | Not specified |

Table 1: Physicochemical Properties of this compound bldpharm.com

Structure

3D Structure

Properties

IUPAC Name |

3,3,3-trifluoropropanoyl 3,3,3-trifluoropropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F6O3/c7-5(8,9)1-3(13)15-4(14)2-6(10,11)12/h1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZHDRHOSNPTJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)OC(=O)CC(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58668-07-8 | |

| Record name | 3,3,3-trifluoropropanoyl 3,3,3-trifluoropropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 3,3,3 Trifluoropropanoic Anhydride and Its Precursors

Routes to 3,3,3-Trifluoropropanoic Acid: Key Intermediate Synthesis

A common route to 3,3,3-trifluoropropanoic acid involves the oxidation of 3,3,3-trifluoropropanal (B1220928) or its derivatives. google.com

One method involves the hydrolytic oxidation of 3,3,3-trifluoropropanal dimethyl acetal. globalauthorid.comresearchgate.netresearchgate.netnii.ac.jp This process can be efficiently achieved using 30% aqueous hydrogen peroxide in the presence of a catalytic amount of ferric chloride and hydrochloric acid. researchgate.net Another patented method describes the oxidation of 3,3,3-trifluoropropionaldehyde using an oxidizing agent like Oxone® (2KHSO₅·K₂SO₄·KHSO₄). google.com Furthermore, a process has been developed where 3,3,3-trifluoropropanal is reacted with hydrogen peroxide at elevated temperatures in the presence of a catalyst such as sulfuric acid, hydrochloric acid, or phosphoric acid to yield 3,3,3-trifluoropropanoic acid. google.com

Research has also shown that 3,3,3-trifluoropropionaldehyde can undergo aerial oxidation in the presence of transition metal compounds like FeCl₃, FeBr₃, Fe₂O₃, Cu₂O, and Pd to produce 3,3,3-trifluoropropionic acid. google.com

Table 1: Oxidative Preparations of 3,3,3-Trifluoropropanoic Acid

| Starting Material | Oxidizing Agent/Catalyst | Key Features | Reference(s) |

|---|---|---|---|

| 3,3,3-Trifluoropropanal dimethyl acetal | 30% aq. H₂O₂ / FeCl₃ / HCl | Efficient direct transformation. | researchgate.netresearchgate.netnii.ac.jp |

| 3,3,3-Trifluoropropionaldehyde | Oxone® | Patented oxidation method. | google.com |

| 3,3,3-Trifluoropropanal | H₂O₂ / Acid Catalyst (e.g., H₂SO₄) | Reaction at 60-100°C. | google.com |

| 3,3,3-Trifluoropropionaldehyde | Air / Transition Metal Compound (e.g., FeCl₃) | Aerial oxidation method. | google.com |

Hydrolysis of various precursors is another significant pathway to obtain 3,3,3-trifluoropropanoic acid. For instance, ethyl 3,3,3-trifluoropropionate can be hydrolyzed to the corresponding acid using sulfuric acid. nih.gov This ester can be synthesized from the reaction of 3,3,3-trifluoro-2-(trifluoromethyl)propanoyl chloride with ethanol, followed by treatment with triethylamine (B128534) and water. nih.gov

The hydrolysis of 3,3,3-trifluoropropionitrile (B1590400) is also a viable method, which can be performed under acidic or basic conditions, often requiring heat. This nitrile itself can be synthesized from 3,3,3-trifluoropropionic acid by first converting it to 3,3,3-trifluoropropionyl chloride and then reacting it with ammonia.

Furthermore, enzymatic hydrolysis has been explored. Lipases, such as from Candida rugosa, have shown catalytic activity and enantioselectivity in the hydrolysis of esters like methyl and ethyl 2-chloro-3,3,3-trifluoropropanoate. tandfonline.comtandfonline.comresearchgate.net This approach is particularly useful for producing chiral forms of fluorinated propanoic acids. tandfonline.com

Electrochemical methods offer a modern and often more sustainable approach to synthesizing carboxylic acids. nih.gov These methods typically involve the carboxylation of organic compounds using carbon dioxide as a C1 synthon. rsc.orgnih.gov

One such approach is the electrochemical carboxylation of (1-bromo-2,2,2-trifluoroethyl)arenes, which has been successfully applied to the synthesis of 2-aryl-3,3,3-trifluoropropanoic acids. researchgate.netsci-hub.se This reaction efficiently fixes carbon dioxide to the organic substrate. researchgate.net Another example is the electrochemical carboxylation of α,α-difluorotoluene derivatives to produce α-fluorophenylacetic acids. uq.edu.au

A direct electrochemical defluorinative carboxylation of α-CF₃ alkenes using CO₂ has also been developed. rsc.orgnih.gov This method utilizes an undivided cell with platinum plates as both the cathode and anode, operating under constant current conditions. rsc.org This process avoids the use of sacrificial anodes and provides access to vinylacetic acids bearing a gem-difluoroalkene moiety. rsc.orgnih.gov

Table 2: Electrochemical Synthesis of Fluorinated Carboxylic Acids

| Substrate | Method | Key Features | Reference(s) |

|---|---|---|---|

| (1-Bromo-2,2,2-trifluoroethyl)arenes | Electrochemical Carboxylation | Efficient fixation of CO₂ to produce 2-aryl-3,3,3-trifluoropropanoic acids. | researchgate.netsci-hub.se |

| α,α-Difluorotoluene derivatives | Electrochemical Carboxylation | Synthesis of α-fluorophenylacetic acids. | uq.edu.au |

| α-CF₃ Alkenes | Defluorinative Carboxylation | Regioselective γ-carboxylation using CO₂ in an undivided cell. | rsc.orgnih.gov |

Conversion of 3,3,3-Trifluoropropanoic Acid to Anhydride (B1165640) Forms

Once 3,3,3-trifluoropropanoic acid is synthesized, it can be converted into its anhydride form, 3,3,3-trifluoropropanoic anhydride.

Carboxylic anhydrides are generally formed by the dehydration of the corresponding carboxylic acids. chemistrysteps.com This can be achieved by heating the acid, often in the presence of a strong dehydrating agent like phosphorus pentoxide (P₂O₅). salempress.com

Another common method involves the reaction of a carboxylic acid with an acid chloride in the presence of a base. vedantu.com The mechanism follows an addition-elimination pathway where a carboxylate anion attacks the electrophilic carbonyl carbon of the acyl chloride. vedantu.com Various coupling reagents can also be employed for the direct dehydration of carboxylic acids, such as dicyclohexylcarbodiimide (B1669883) (DCC), oxalyl chloride, and thionyl chloride. nih.gov A highly efficient synthesis of symmetric carboxylic anhydrides has been reported using a catalytic system of triphenylphosphine (B44618) oxide (TPPO) and oxalyl chloride under mild conditions. nih.gov Triazine-based coupling reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) in the presence of N-methylmorpholine have also proven effective for this conversion, yielding anhydrides in good yields under mild conditions. tandfonline.com

The synthesis of anhydrides from other fluorinated carboxylic acids provides insight into the potential methods for this compound. For example, trifluoroacetic anhydride (TFAA) is a highly reactive anhydride that requires a strong dehydrating agent for its preparation, historically using phosphorus pentoxide. google.comgoogle.com A more modern industrial process for TFAA involves the reaction of ketene (B1206846) with trifluoroacetic acid to form a mixed anhydride, which is then subjected to reactive distillation to yield TFAA. google.comgoogle.com

The synthesis of the anhydride of 2-trifluoromethyl-3,3,3-trifluoropropionic acid has also been documented. While specific details of the direct conversion are not extensively elaborated in the provided context, the general principles of anhydride formation from carboxylic acids would apply. The presence of multiple trifluoromethyl groups would likely influence the reactivity and the choice of dehydrating agents or coupling systems.

Iii. Mechanistic Investigations of Reactions Involving 3,3,3 Trifluoropropanoic Anhydride

Reaction Mechanisms as an Acylating Agent

As an acylating agent, 3,3,3-Trifluoropropanoic anhydride (B1165640) participates in nucleophilic acyl substitution reactions. The mechanism typically involves the attack of a nucleophile on one of the electrophilic carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the acylated product and a molecule of 3,3,3-trifluoropropanoic acid as a byproduct.

The reactivity of 3,3,3-Trifluoropropanoic anhydride is profoundly enhanced by the trifluoromethyl (CF₃) group. Fluorine is the most electronegative element, and the three fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds to the adjacent carbonyl carbon.

The key consequences of this inductive effect are:

Increased Electrophilicity : The electron density at the carbonyl carbons is significantly reduced, making them much more electrophilic and, therefore, more susceptible to attack by nucleophiles. quora.com This increased electrophilicity makes this compound more reactive than its non-fluorinated counterpart, propanoic anhydride. quora.com

Good Leaving Group : The resulting 3,3,3-trifluoropropanoate (B3193706) anion is a relatively stable leaving group because the negative charge is stabilized by the electron-withdrawing nature of the CF₃ group.

Theoretical studies on related fluorinated ketones have confirmed that the introduction of a trifluoromethyl group increases the electrophilicity of the carbonyl group. researchgate.net This enhanced reactivity allows acylation reactions to proceed under milder conditions and often at faster rates compared to reactions with non-fluorinated anhydrides.

The mechanism of acylation by anhydrides proceeds through distinct intermediates and transition states. For this compound, the generally accepted pathway involves a tetrahedral intermediate.

Nucleophilic Attack : A nucleophile (e.g., an alcohol, amine, or enolate) attacks one of the highly electrophilic carbonyl carbons.

Tetrahedral Intermediate Formation : This attack breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a transient, high-energy tetrahedral intermediate.

Collapse of the Intermediate : The intermediate collapses by reforming the C=O double bond and expelling the 3,3,3-trifluoropropanoate leaving group, resulting in the formation of the acylated product.

In specific applications, such as the synthesis of 3-trifluoromethyl-substituted coumarins from 2-hydroxyarylcarbonyls, the reaction with 3,3,3-trifluoropropionic acid (formed in situ from the anhydride or used directly) is proposed to proceed via an initial esterification (acylation of the hydroxyl group). core.ac.ukthieme-connect.com This is followed by a subsequent intramolecular Aldol-type condensation to form the final heterocyclic product. core.ac.ukthieme-connect.com

Computational studies, often using Density Functional Theory (DFT), on analogous systems like trifluoroacetic anhydride have been used to model the geometry of transition states. acs.org These studies help in understanding the energy barriers for each step of the reaction, confirming that the formation of the tetrahedral intermediate is often the rate-determining step. For reactions involving trifluoroacetic anhydride in Baeyer-Villiger oxidations, a key tetrahedral species known as the Criegee intermediate is formed. epfl.ch

Stereochemical Aspects in Anhydride-Mediated Transformations

The high reactivity of this compound makes it a useful reagent in stereoselective synthesis, where controlling the three-dimensional arrangement of atoms is crucial. Its derivatives are employed in the synthesis of complex chiral molecules, including fluorinated amino acids and natural product subunits. beilstein-journals.orgpurdue.edu

A significant application is in boron-mediated asymmetric aldol (B89426) reactions. The enolates derived from 3,3,3-trifluoropropionates exhibit high diastereoselectivity in reactions with aldehydes. purdue.edu This method provides access to α-trifluoromethyl-β-hydroxy acids, which are valuable chiral building blocks that can be readily converted to the corresponding β-lactones. purdue.edu

In another example, a mixed anhydride generated in situ from 3,3,3-trifluoropropanoic acid and pivaloyl chloride was used in the stereoselective synthesis of a key intermediate. tdx.cat This demonstrates how the trifluoropropanoyl group can be part of a chiral auxiliary system to direct the stereochemical outcome of a reaction. The development of chiral auxiliaries and organocatalysts for asymmetric fluorination reactions underscores the importance of stereocontrol in fluoro-organic chemistry. chimia.ch

The synthesis of enantiomerically pure fluorinated amino acids, which are of great interest for medicinal chemistry, often relies on stereoselective transformations where fluorinated building blocks are used. uniovi.esmdpi.com

Table 1: Examples of Stereoselective Reactions

| Reaction Type | Substrates | Product Class | Stereochemical Outcome | Reference(s) |

|---|---|---|---|---|

| Boron-Mediated Aldol Reaction | 3,3,3-Trifluoropropionates, Aldehydes | α-Trifluoromethyl-β-hydroxy acids | High Diastereoselectivity | purdue.edu |

| Mixed Anhydride Acylation | 3,3,3-Trifluoropropanoic acid, Pivaloyl chloride, Chiral Oxazolidinone | Acylated Chiral Intermediate | High Stereochemical Control | tdx.cat |

| Asymmetric Alkylation | Chiral Ni(II) Complex, Fluorinated Alkyl Iodides | Fluorinated Amino Acids | Enantio- and Diastereomerically Pure | beilstein-journals.org |

Catalysis and Reaction Kinetics in Anhydride-Involved Processes

Due to the inherent high reactivity of this compound conferred by the CF₃ group, many of its reactions proceed efficiently without catalysis. However, for less reactive nucleophiles or to achieve higher reaction rates and yields, catalysts are often employed.

Common catalysts for acylation reactions with anhydrides are nucleophilic bases, which function by forming a more reactive acylating intermediate.

Pyridine and Derivatives : Pyridine is a classic catalyst for acylation. It reacts with the anhydride to form a highly reactive N-acylpyridinium salt, which is then readily attacked by the substrate nucleophile. core.ac.uk

4-Dimethylaminopyridine (DMAP) : DMAP is a hypernucleophilic catalyst that is significantly more effective than pyridine. It is often used in catalytic amounts along with a stoichiometric amount of a weaker base (like triethylamine) to neutralize the acid byproduct. core.ac.uk

Kinetic studies on the acylation of hydroxy compounds with the analogous trifluoroacetic anhydride show a considerable increase in reaction rate in the presence of pyridine. core.ac.uk The reaction of trifluoroacetic anhydride to form interchain anhydrides on self-assembled monolayers has been observed to be a fast process. harvard.edu While specific kinetic data for this compound are not widely published, its reactivity is expected to be comparable to or slightly less than that of trifluoroacetic anhydride, and significantly faster than non-fluorinated anhydrides.

Table 2: Common Catalysts for Anhydride Acylation

| Catalyst | Type | Proposed Intermediate | Typical Substrates | Reference(s) |

|---|---|---|---|---|

| Pyridine | Nucleophilic Base | N-acylpyridinium ion | Alcohols, Phenols | core.ac.uk |

| 4-Dimethylaminopyridine (DMAP) | Hypernucleophilic Base | N-acyl-4-dimethylaminopyridinium ion | Sterically hindered alcohols | core.ac.uk |

| Triethylamine (B128534) (Et₃N) | Non-nucleophilic Base | - (Acts as acid scavenger) | Alcohols, Amines | core.ac.ukthieme-connect.comtdx.cat |

| N-Ethylmorpholine (NEM) | Base | - (Acts as acid scavenger) | 1,3-Diketones | core.ac.uk |

Iv. Applications of 3,3,3 Trifluoropropanoic Anhydride in Advanced Organic Synthesis

Utilization in Fluorinated Building Block Synthesis

The synthesis of fluorinated building blocks is a cornerstone of modern medicinal and materials chemistry. The incorporation of fluorine atoms can significantly alter the physical, chemical, and biological properties of organic molecules. 3,3,3-Trifluoropropanoic anhydride (B1165640) serves as a key reagent in this field, enabling the straightforward introduction of the trifluoropropionyl moiety.

Derivatization for Functional Group Introduction

3,3,3-Trifluoropropanoic anhydride is an effective agent for the derivatization of molecules, particularly for introducing the trifluoromethyl group to impart specific properties. A notable example is in surface chemistry, where it has been used to modify self-assembled monolayers (SAMs). In one study, an amino-functionalized SAM was treated with this compound to create a trifluoromethyl-terminated surface. nih.gov This derivatization is significant for tuning the surface properties of materials, such as hydrophobicity and biocompatibility.

The general reaction for the acylation of an amine with this compound is depicted below:

R-NH₂ + (CF₃CH₂CO)₂O → R-NH-CO-CH₂CF₃ + CF₃CH₂COOH

This reaction is broadly applicable to a range of primary and secondary amines, providing a direct method for the introduction of the 3,3,3-trifluoropropionamide functional group.

Synthesis of Trifluoromethylated Esters and Amides

The formation of esters and amides is a fundamental transformation in organic synthesis. While direct examples specifying the use of this compound are not abundant in the reviewed literature, the synthesis of trifluoromethylated esters and amides from its corresponding acid, 3,3,3-trifluoropropionic acid, is well-documented. These reactions typically employ a coupling agent to activate the carboxylic acid, a role that the anhydride inherently possesses. For instance, the synthesis of N-substituted amides has been achieved by coupling 3,3,3-trifluoropropionic acid with amines using activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov

The use of an anhydride like this compound would be a more direct method for these transformations, avoiding the need for an additional activating agent. The anhydride reacts directly with alcohols and amines to yield the corresponding esters and amides.

Table 1: Examples of Trifluoromethylated Esters and Amides from 3,3,3-Trifluoropropionic Acid

| Reactant 1 | Reactant 2 | Product | Reference |

| 3,3,3-Trifluoropropionic acid | Benzyl alcohol | Benzyl 3,3,3-trifluoropropionate | ethz.ch |

| 3,3,3-Trifluoropropionic acid | N-trifluoropropionyl-D-mannosamine | Not specified | chemicalbook.com |

| 3,3,3-Trifluoropropionic acid | Ethanol | Ethyl 3,3,3-trifluoropropionate | chemicalbook.com |

Formation of Heterocyclic Compounds

Trifluoromethylated heterocyclic compounds are of significant interest in medicinal chemistry due to their potential biological activities. 3,3,3-Trifluoropropionic acid, and by extension its anhydride, is a key precursor in the synthesis of such heterocycles. A notable example is the synthesis of a triazolopyrazine derivative, a core structure in certain dipeptidyl peptidase IV (DPP-4) inhibitors. In this synthesis, 2-hydrazinopyrazine was cyclized with 3,3,3-trifluoropropionic acid in the presence of polyphosphoric acid to form the fused triazole ring system. sci-hub.se This reaction highlights the utility of the trifluoropropionyl group in constructing complex heterocyclic scaffolds.

Furthermore, reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with various nucleophiles lead to the formation of trifluoromethyl-containing heterocycles such as dihydro-1H-pyrroles and dihydro-1H-imidazol-5-ones. researchgate.net These examples underscore the importance of trifluoropropionyl-containing synthons in the synthesis of diverse heterocyclic systems.

Role in Peptide Synthesis and Amino Acid Derivatization

The introduction of fluorinated moieties into peptides and amino acids can significantly influence their conformational preferences, metabolic stability, and biological activity. researchgate.net While trifluoroacetic anhydride (TFAA) is more commonly cited in peptide synthesis for trifluoroacetylation, this compound offers an alternative for introducing a slightly larger, yet still highly fluorinated, protecting or modifying group.

The derivatization of amino acids with fluorinated anhydrides serves multiple purposes, including protection of the amino group during peptide coupling reactions and modification of the final peptide to enhance its properties. The use of 3,3,3-trifluoropropionic acid in amide coupling with amines is a documented procedure, suggesting the direct applicability of the anhydride for this purpose in peptide synthesis. researchgate.net The site-selective introduction of fluorine-containing groups into amino acids and peptides is a valuable strategy for altering their physicochemical and biological properties. researchgate.net

Application as a Dehydrating and Activating Reagent

Acid anhydrides are well-known dehydrating and activating agents in organic synthesis. This compound is no exception and can be employed in reactions that require the removal of water or the activation of a carboxylic acid. Its role as an activating agent is implicit in its reactions with alcohols and amines to form esters and amides, where it activates the 3,3,3-trifluoropropionyl group for nucleophilic attack.

A closely related compound, trifluoroacetic anhydride (TFAA), is widely used as a powerful dehydrating agent for the synthesis of other anhydrides from carboxylic acids and in Pummerer rearrangements. wikipedia.org For example, trifluoromethanesulfonic anhydride can be prepared by the dehydration of trifluoromethanesulfonic acid using phosphorus pentoxide, a strong dehydrating agent. orgsyn.org Similarly, this compound can be expected to act as a dehydrating agent in various condensation reactions.

Contributions to Complex Molecule Construction, particularly Bioactive Compounds

The 3,3,3-trifluoropropionyl motif is a key component in a variety of bioactive molecules. The use of this compound and its corresponding acid as building blocks has led to the synthesis of complex molecules with significant therapeutic potential.

For instance, 2-aryl-3,3,3-trifluoropropanoic acids, which can be synthesized from trifluorinated precursors, are key intermediates in the preparation of β,β,β-trifluorinated non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netresearchgate.net The introduction of the trifluoromethyl group can enhance the anti-inflammatory and potential anti-cancer activities of these drugs.

A significant application is in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes. A potent, orally active inhibitor features a 4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro thieme-connect.comnih.govtriazolo[4,3-a]pyrazin-7(8H)-yl] moiety, which is constructed using 3,3,3-trifluoropropionic acid. sci-hub.se

Furthermore, trifluoromethyl-containing ureas, synthesized from precursors derived from 3,3,3-trifluoropropionic acid, have shown moderate anticancer activity against various human cancer cell lines, including leukemia, non-small cell lung cancer, and renal cancer. nih.gov These examples demonstrate the critical role of this compound and its derivatives in the construction of complex and medicinally relevant molecules.

Table 2: Bioactive Compounds Synthesized Using 3,3,3-Trifluoropropionyl Precursors

| Bioactive Compound Class | Specific Example/Target | Key Synthetic Precursor | Reference |

| Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) | β,β,β-trifluorinated NSAIDs | 2-aryl-3,3,3-trifluoropropanoic acids | researchgate.netresearchgate.net |

| Dipeptidyl Peptidase IV (DPP-4) Inhibitors | 4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro thieme-connect.comnih.govtriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine | 3,3,3-Trifluoropropionic acid | sci-hub.se |

| Anticancer Agents | N-(3,3,3-trifluoroethyl)-N'-substituted ureas | 3,3,3-Trifluoroethyl isocyanate (from 3,3,3-trifluoropropionic acid) | nih.gov |

V. Advanced Analytical Research on 3,3,3 Trifluoropropanoic Anhydride and Its Derivatives

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone for the structural elucidation of 3,3,3-Trifluoropropanoic anhydride (B1165640). The presence of the trifluoromethyl (CF₃) group and the anhydride functional group provides distinct spectral signatures that are readily identifiable.

NMR spectroscopy is a powerful, non-destructive technique for obtaining detailed structural information. For fluorinated compounds like 3,3,3-Trifluoropropanoic anhydride, ¹⁹F NMR is particularly informative.

In ¹⁹F NMR spectroscopy, the trifluoromethyl group of this compound and its derivatives typically exhibits a single resonance signal. mdpi.com The chemical shift of this signal is influenced by the electronic environment of the molecule. For derivatives such as 2-aryl-3,3,3-trifluoropropanoic acids, the CF₃ group appears as a doublet in the ¹⁹F NMR spectrum due to coupling with the adjacent proton, with a coupling constant (J) around 8 Hz. mdpi.com In the anhydride, a triplet may be expected due to coupling with the adjacent methylene (B1212753) (-CH₂-) protons. The integration of the ¹⁹F NMR signal relative to a known standard can also be used for quantitative analysis and purity assessment.

¹H NMR spectroscopy complements the ¹⁹F data. The protons on the α-carbon (the CH₂ group adjacent to the carbonyl) in this compound would typically appear as a quartet due to coupling with the three fluorine atoms of the CF₃ group. nih.gov

Table 1: Representative NMR Data for 3,3,3-Trifluoropropanoic Acid Derivatives This table provides expected ranges and examples from related structures, as detailed data for the anhydride is often proprietary.

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constant (J) | Notes |

| ¹⁹F | -68 to -72 | Triplet (for anhydride), Doublet (for α-substituted derivatives) | JH-F ≈ 8-10 Hz | The CF₃ group provides a clear and sensitive signal. mdpi.comnih.gov |

| ¹H | 3.0 - 4.0 (for -CH₂- in anhydride) | Quartet | JH-F ≈ 8-10 Hz | Position of the α-proton signal is downfield due to deshielding by the adjacent carbonyl and CF₃ groups. nih.gov |

Mass spectrometry is employed to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. For this compound, techniques like Electrospray Ionization (ESI-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized. rsc.org

The mass spectrum of the anhydride is expected to show a molecular ion peak corresponding to its molecular weight (238.08 g/mol ). bldpharm.com Common fragmentation patterns would involve the cleavage of the anhydride bond and the loss of fragments such as CF₃CH₂CO or CO₂. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition with high accuracy, confirming the molecular formula C₆H₄F₆O₃. mdpi.com

Table 2: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment Ion | Description |

| 238 | [C₆H₄F₆O₃]⁺ | Molecular Ion (M⁺) |

| 111 | [CF₃CH₂CO]⁺ | Acylium ion resulting from cleavage of the C-O-C anhydride bond. |

| 69 | [CF₃]⁺ | Loss of the acyl group. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. This compound has characteristic absorption bands for the anhydride and trifluoromethyl groups.

The most prominent feature in the IR spectrum is the pair of strong carbonyl (C=O) stretching bands characteristic of an acid anhydride, typically found in the region of 1750-1850 cm⁻¹. The spectrum also displays strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group, usually in the 1100-1300 cm⁻¹ region. mdpi.com

Table 3: Characteristic Infrared Absorption Bands for this compound Based on data for the parent acid and general anhydride spectral data.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 1850 - 1800 | C=O Symmetric Stretch | Strong |

| 1790 - 1740 | C=O Asymmetric Stretch | Strong |

| 1300 - 1100 | C-F Stretch | Strong |

| 1000 - 900 | C-O-C Stretch | Medium-Strong |

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for separating this compound from reactants, byproducts, and derivatives, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds. Reversed-phase HPLC (RP-HPLC) is commonly used for the analysis of this compound and its derivatives. nih.gov

In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and a polar organic solvent such as acetonitrile (B52724) or methanol. The addition of an acid, such as trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution, especially for acidic analytes. researchgate.net Detection is commonly performed using an ultraviolet (UV) detector, as the carbonyl group exhibits UV absorbance. HPLC analysis is also used to confirm the purity of synthesized compounds. nih.gov

Table 4: Typical HPLC Parameters for Analysis of 3,3,3-Trifluoropropanoic Acid Derivatives

| Parameter | Typical Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water gradient |

| Additive | 0.1% Trifluoroacetic Acid (TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~210 nm |

| Application | Purity assessment, reaction monitoring nih.govresearchgate.net |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. This compound is sufficiently volatile for GC analysis. The technique is often coupled with a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification. rsc.org

For the analysis of related, less volatile derivatives (e.g., amino acids), derivatization is often employed to increase volatility. Interestingly, anhydrides like pentafluoropropionic anhydride (PFPA) are themselves used as derivatizing agents to make analytes suitable for GC analysis with sensitive electron capture detection (ECD). mdpi.com When analyzing this compound itself, a capillary column with a non-polar or mid-polarity stationary phase is typically used. oup.com

Table 5: General Gas Chromatography Parameters for Analysis

| Parameter | Typical Condition |

| Column | Capillary column (e.g., HP-5) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | ~250 °C |

| Oven Program | Temperature gradient (e.g., 50 °C to 250 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Application | Purity analysis, separation of volatile derivatives rsc.orgoup.com |

Role in Derivatization for Specialized Analytical Applications

In analytical chemistry, derivatization is a crucial technique used to modify an analyte to produce a new compound with properties that are more suitable for a given analytical method. This compound, a member of the fluorinated anhydride family, serves as a key reagent in this process, particularly for gas chromatography (GC) and liquid chromatography (LC) applications. The introduction of a trifluoropropionyl group can significantly enhance the analytical characteristics of the original molecule, leading to improved sensitivity, resolution, and stability.

The primary role of this compound in derivatization is to react with active hydrogen atoms in functional groups such as amines (-NH2), hydroxyls (-OH), and thiols (-SH). This process, known as acylation, converts polar, non-volatile compounds into less polar, more volatile, and more thermally stable derivatives. These properties are highly desirable for GC analysis, as they lead to better chromatographic peak shapes, reduced retention times, and lower limits of detection, especially when using an electron capture detector (ECD) which is highly sensitive to electrophilic groups like trifluoromethyl.

Research has extensively documented the utility of fluorinated anhydrides, such as trifluoroacetic anhydride (TFAA) and pentafluoropropionic anhydride (PFPA), which are structurally and functionally similar to this compound. These studies provide strong evidence for the principles and advantages of using such reagents in specialized analytical fields.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

One of the most significant applications of derivatization with fluorinated anhydrides is in the GC-MS analysis of bioactive compounds, including amphetamines, biogenic amines, and sterols. For instance, the acylation of amphetamines and related substances is often required to improve their chromatographic behavior. nih.gov A comparison of different fluorinated anhydrides for the analysis of amphetamine-related drugs in oral fluid demonstrated that such derivatization is essential for reliable quantification. nih.govresearchgate.net The resulting derivatives exhibit enhanced sensitivity, allowing for quantification at ng/mL levels. nih.govresearchgate.net

Similarly, in the analysis of biogenic amines, which are important neurotransmitters and biomarkers, derivatization is critical. The reaction of biogenic amines like octopamine (B1677172) and histamine (B1213489) with reagents such as pentafluoropropionic anhydride (PFPA) forms stable derivatives that can be readily analyzed by GC-MS. nih.govmdpi.com This method allows for the quantification of trace amounts of these amines in complex biological samples. nih.govmdpi.com

Another specialized application is in the analysis of sterol oxidation products. A method using trifluoroacetylation was developed to derivatize all three hydroxyl groups of stera-3β,5α,6β-triols. mdpi.com The resulting trifluoro-acetate derivatives showed marked improvements over traditional silylation methods, including better stability, shorter retention times, and superior chromatographic properties. mdpi.com This enabled the quantification of trace amounts of these sterol tracers in environmental samples with very low detection limits. mdpi.com

Interactive Table: Derivatization with Fluorinated Anhydrides for GC-MS Analysis

| Analyte Class | Derivatizing Agent (Analogue) | Analytical Improvement | Research Finding |

| Amphetamines & Cathinones | Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA) | Improved chromatographic shape and sensitivity. | Enables quantification in oral fluid at limits of 2.5-10 ng/mL. nih.govresearchgate.net |

| Biogenic Amines (e.g., Histamine, Octopamine) | Pentafluoropropionic Anhydride (PFPA) | Formation of stable, volatile derivatives for trace analysis. | Allows for simultaneous quantitative analysis of multiple biogenic amines. nih.govmdpi.com |

| Sterols (stera-3β,5α,6β-triols) | Trifluoroacetic Anhydride (TFAA) | Enhanced stability, shorter retention times, and lower detection limits compared to silylation. | Enabled quantification of trace sterol autoxidation products in environmental samples. mdpi.com |

Chiral Analysis Applications

A significant challenge in analytical chemistry is the separation and quantification of enantiomers—chiral molecules that are non-superimposable mirror images of each other. Derivatization with a chiral reagent is a common strategy to address this. The reaction of a racemic mixture with a single enantiomer of a chiral derivatizing agent (CDA) produces a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated by standard chromatographic techniques like GC.

While direct research on this compound as a CDA is limited, the use of related structures, such as (S,S)-N-trifluoroacetylproline anhydride, illustrates the principle. This reagent was used to derivatize the chiral amine ketamine for GC analysis. nih.gov The reaction forms diastereomeric N-trifluoroacetylprolyl amides, allowing for the estimation of the enantiomeric composition of the original amine. nih.gov However, studies also indicate that care must be taken in selecting the prolyl derivatizing reagent, as issues like stereoselective reactions and racemization of the reagent can occur, affecting the accuracy of the quantitative assay. nih.gov

The introduction of a trifluoromethyl group within the derivatizing agent can also be leveraged in nuclear magnetic resonance (NMR) spectroscopy for determining the absolute configuration of chiral molecules. rsc.orgnih.gov

Interactive Table: Chiral Derivatization Research Findings

| Chiral Analyte | Chiral Derivatizing Agent (Analogue) | Technique | Purpose | Key Finding |

| Ketamine (Chiral Amine) | (S,S)-N-Trifluoroacetylproline Anhydride | GC | Estimation of enantiomeric composition. | The derivatization reaction proceeded with stereoselectivity, but also with some racemization of the reagent, highlighting the need for careful method development. nih.gov |

| Chiral Alcohols and Amines | α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA) | NMR | Determination of enantiomeric purity and absolute configuration. | A fast and efficient "in tube" procedure was developed, allowing for accurate measurements on sub-milligram sample sizes. rsc.org |

Vi. Computational and Theoretical Studies of 3,3,3 Trifluoropropanoic Anhydride

Quantum Chemical Calculations of Molecular and Electronic Structure

No specific studies reporting quantum chemical calculations for the molecular and electronic structure of 3,3,3-trifluoropropanoic anhydride (B1165640) were found. Such calculations would typically provide optimized geometries, including key bond lengths and angles, as well as electronic properties like Mulliken or Natural Bond Orbital (NBO) charge distributions, and frontier molecular orbital energies (HOMO-LUMO). While theoretical studies have been performed on other fluorinated anhydrides, such as fluorinated phthallic acid anhydrides, these are structurally distinct and the data cannot be directly extrapolated.

Reaction Pathway Modeling and Energetics

There is a lack of published research on the modeling of reaction pathways and the associated energetics for reactions involving 3,3,3-trifluoropropanoic anhydride. Theoretical investigations in this area would be valuable for understanding the mechanisms of its reactions, such as acylation, and for calculating the activation energies and reaction enthalpies. For instance, Density Functional Theory (DFT) studies, which have been applied to understand the mechanisms of other complex organic reactions, have not been specifically reported for this anhydride.

Prediction of Reactivity and Selectivity Profiles

No computational studies aimed at predicting the reactivity and selectivity profiles of this compound could be located. Such predictive studies often employ calculated molecular descriptors (e.g., electrostatic potential maps, Fukui functions) to rationalize and forecast the regioselectivity and stereoselectivity of its reactions with various nucleophiles. While its reactivity is anecdotally understood to be high due to the electron-withdrawing trifluoromethyl groups, quantitative theoretical predictions are absent from the literature.

Conformational Analysis and Intermolecular Interactions

A detailed conformational analysis of this compound using computational methods has not been reported. Such an analysis would identify the low-energy conformers of the molecule and the rotational barriers between them, which is crucial for understanding its dynamic behavior and how it interacts with other molecules. Similarly, studies on its specific intermolecular interactions, such as hydrogen bonding or halogen bonding potential, supported by computational evidence, are not available. While molecular mechanics calculations have been mentioned in the context of synthesizing derivatives from its corresponding acid, these studies did not focus on the anhydride itself.

Vii. Future Directions and Emerging Research Avenues for 3,3,3 Trifluoropropanoic Anhydride

Development of Novel and Green Synthetic Routes

The pursuit of more environmentally friendly and efficient methods for synthesizing 3,3,3-Trifluoropropanoic anhydride (B1165640) is a key area of future research. Current industrial preparations often involve reagents and conditions that pose environmental or economic challenges. For instance, the use of phosphorus pentoxide in the synthesis of trifluoroacetic anhydride, a related compound, is difficult to manage on an industrial scale due to the solid phase interfering with product recovery. google.com

Future synthetic strategies are expected to focus on:

Catalytic Methods: Developing catalytic systems that can directly and selectively convert readily available precursors to the anhydride would be a significant advancement. This could involve exploring novel metal or organocatalysts that can operate under milder conditions, reducing energy consumption and waste generation.

Flow Chemistry: Continuous-flow reactors offer improved control over reaction parameters, enhanced safety, and easier scalability. Applying flow chemistry to the synthesis of 3,3,3-Trifluoropropanoic anhydride could lead to higher yields and purity while minimizing byproducts.

Renewable Feedstocks: Investigating the use of bio-based starting materials for the synthesis of the anhydride aligns with the principles of green chemistry. While challenging, this approach could significantly reduce the carbon footprint of its production.

Electrochemical Synthesis: Electrochemical methods, which utilize electricity to drive chemical reactions, present a green alternative to traditional synthesis. researchgate.net The electrochemical carboxylation of related fluorinated compounds has shown promise, suggesting that similar strategies could be developed for the anhydride. researchgate.netdokumen.pub

Exploration of Undiscovered Reactivity Profiles and Catalytic Functions

While this compound is primarily known as an acylating agent, its full reactive potential is yet to be unlocked. Future research will likely delve into:

Asymmetric Catalysis: Investigating the use of the anhydride or its derivatives in stereoselective transformations is a promising avenue. The trifluoromethyl group can influence the steric and electronic environment of a reaction, potentially leading to high levels of enantioselectivity.

Novel Cycloaddition Reactions: The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of adjacent functional groups. Exploring the participation of the anhydride in novel cycloaddition reactions could lead to the synthesis of complex fluorinated heterocyclic compounds.

Catalyst Development: The anhydride itself could potentially act as a catalyst or a precursor to a catalyst in certain reactions. Its Lewis acidic character, enhanced by the fluorine atoms, could be harnessed to activate substrates in various organic transformations.

Integration into Sustainable Chemical Processes

The unique properties of this compound make it a candidate for integration into more sustainable chemical processes. This includes:

Atom Economy: Designing reactions that utilize the anhydride with high atom economy is a key goal of green chemistry. dokumen.pub This involves minimizing the formation of byproducts and maximizing the incorporation of atoms from the reactants into the final product. dokumen.pub

Recyclable Reagents and Solvents: Research into immobilizing the anhydride on a solid support could facilitate its recovery and reuse, reducing waste and cost. Additionally, exploring its use in environmentally benign solvent systems is an important area of investigation.

Waste Valorization: Investigating the potential to convert byproducts from reactions involving the anhydride into valuable chemicals would contribute to a more circular economy.

Advanced Applications in Specialized Fields

The introduction of trifluoromethyl groups can impart desirable properties to molecules, opening up applications in various specialized fields.

Materials Science: this compound is a valuable building block for the synthesis of fluorinated polymers and coatings. These materials often exhibit enhanced thermal stability, chemical resistance, and unique surface properties. Future research could focus on developing novel polymers with tailored properties for applications in electronics, aerospace, and biomedical devices. For example, it has been used in the modification of self-assembled monolayers to create trifluoromethyl-terminated surfaces. acs.org

Agrochemicals: The trifluoromethyl group is a common feature in many modern pesticides and herbicides, as it can enhance their biological activity and metabolic stability. this compound can serve as a key intermediate in the synthesis of new and more effective agrochemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.